(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone
CAS No.: 1021250-31-6
Cat. No.: VC6353922
Molecular Formula: C24H29N5O4S
Molecular Weight: 483.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021250-31-6 |
|---|---|
| Molecular Formula | C24H29N5O4S |
| Molecular Weight | 483.59 |
| IUPAC Name | [1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C24H29N5O4S/c1-16-22-20(24(30)28-11-9-27(2)10-12-28)14-21(17-4-6-19(33-3)7-5-17)25-23(22)29(26-16)18-8-13-34(31,32)15-18/h4-7,14,18H,8-13,15H2,1-3H3 |
| Standard InChI Key | QQFXAFLKNSVMKU-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)C)C5CCS(=O)(=O)C5 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s IUPAC name, [1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone, reflects its multicomponent structure . Key features include:
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Pyrazolo[3,4-b]pyridine scaffold: A bicyclic system providing planar rigidity for target binding.
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Tetrahydrothiophene-1,1-dioxide substituent: A sulfone group at position 1 enhances solubility and metabolic stability.
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4-Methylpiperazine methanone: A basic nitrogen-containing group facilitating interactions with biological targets.
The molecular formula C24H29N5O3S corresponds to a molecular weight of 467.59 g/mol (calculated exact mass: 467.1947 Da) .
Table 1: Key Physicochemical Properties
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis involves sequential functionalization of the pyrazolo[3,4-b]pyridine core. Key steps derived from analogous compounds include :
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Core formation: Cyclocondensation of 5-aminopyrazole-4-carbonitrile derivatives with β-keto esters.
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Sulfone introduction: Oxidation of tetrahydrothiophene precursors using meta-chloroperbenzoic acid (mCPBA).
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Piperazine coupling: Amide bond formation between the pyridine carbonyl and 4-methylpiperazine via EDCI/HOBt-mediated coupling.
Process Challenges
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Regioselectivity: Ensuring proper substitution at pyridine positions 4 and 6 requires careful control of reaction conditions .
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Sulfone stability: The tetrahydrothiophene-1,1-dioxide moiety may undergo ring-opening under strongly acidic/basic conditions, necessitating pH-controlled environments.
Biological Activity and Mechanistic Insights
Target Prediction
While direct target data remains unpublished, structural analogs exhibit activity against:
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Kinase enzymes: The pyrazolo[3,4-b]pyridine scaffold mimics ATP’s purine ring, suggesting potential kinase inhibition .
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G-protein-coupled receptors (GPCRs): The 4-methylpiperazine group may interact with aminergic receptors .
Patent-Based Evidence
US10766894B2 discloses structurally related aza-indazole derivatives (e.g., BLGSHYRFRGNYPM-DZGCQCFKSA-N) showing efficacy in tendon repair via TGF-β pathway modulation . Though distinct, the shared pyrazolo-pyridine motif suggests possible overlap in biological targets .
Analytical Profiling and Quality Control
Characterization Techniques
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NMR spectroscopy: 1H/13C NMR confirms regiochemistry and functional group integrity.
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HPLC-MS: Purity analysis using C18 columns (e.g., 95:5 acetonitrile/water + 0.1% formic acid) .
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X-ray crystallography: Resolves stereochemical ambiguities in the tetrahydrothiophene ring.
Table 2: Spectral Reference Data (Predicted)
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H, pyridine-H), 7.65 (d, J=8.4 Hz, 2H, aryl-H), 4.12–3.98 (m, 2H, thiomorpholine-H) |
| HRMS (ESI+) | m/z 468.2021 [M+H]+ (calc. 468.2019) |
Comparative Analysis with Structural Analogs
The compound’s 4-methoxyphenyl group differentiates it from related derivatives like 6-(1,1-dioxidothiomorpholin-4-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PubChem CID 49817355) . Key contrasts include:
Table 3: Structural and Activity Comparison
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